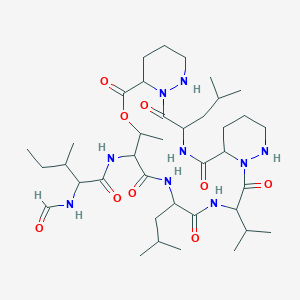
Depsidomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Depsidomycin is a natural product found in Streptomyces lavendofoliae with data available.
Scientific Research Applications
Antimicrobial Activity
Depsidomycin exhibits potent antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. Its unique structure, characterized by ester bonds in its amide backbone, enhances its stability and biological activity.
Table 1: Antimicrobial Efficacy of this compound Against Mycobacterium tuberculosis
| Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Susceptible Strains | 8 μg/mL | |
| Multidrug-Resistant Strains | 16 μg/mL |
Recent studies have demonstrated that this compound analogues maintain or improve this activity, making them promising candidates for new anti-tuberculosis therapies. The mechanism of action is believed to involve inhibition of essential bacterial enzymes involved in fatty acid synthesis, similar to other known anti-TB drugs.
Drug Development
This compound's structural characteristics have made it a focal point in drug discovery. Its cyclic nature and the presence of multiple stereogenic centers allow for the synthesis of various analogues with enhanced pharmacological profiles.
Case Study: Synthesis and Evaluation of this compound Analogues
A study conducted by researchers synthesized several this compound analogues and evaluated their cytotoxicity and antibacterial efficacy. The results indicated that certain modifications led to increased potency against resistant strains while maintaining low toxicity levels in mammalian cell lines .
Immunosuppressive Properties
In addition to its antimicrobial effects, this compound has been shown to possess immunosuppressive properties. This aspect is particularly relevant for therapeutic applications in conditions where modulation of the immune response is desired, such as autoimmune diseases or during organ transplantation.
Table 2: Immunosuppressive Effects of this compound
| Study Focus | Observed Effect | Reference |
|---|---|---|
| In vitro T-cell assays | Inhibition of T-cell proliferation | |
| Animal models | Reduced graft rejection rates |
Radiolabeling for Diagnostic Imaging
Recent advancements have explored the potential of radiolabeling this compound derivatives for non-invasive diagnostic imaging. A proof-of-concept study successfully synthesized a radiolabeled analogue using gallium-68, demonstrating its feasibility for PET imaging applications . This approach could enhance the visualization of infections or tumors where this compound's antimicrobial properties are beneficial.
Properties
CAS No. |
131956-33-7 |
|---|---|
Molecular Formula |
C38H65N9O9 |
Molecular Weight |
792 g/mol |
IUPAC Name |
2-formamido-3-methyl-N-[20-methyl-3,16-bis(2-methylpropyl)-2,5,12,15,18,22-hexaoxo-13-propan-2-yl-21-oxa-1,4,10,11,14,17,27-heptazatricyclo[21.4.0.06,11]heptacosan-19-yl]pentanamide |
InChI |
InChI=1S/C38H65N9O9/c1-10-23(8)30(39-19-48)34(51)45-31-24(9)56-38(55)28-14-12-16-41-47(28)36(53)26(18-21(4)5)43-33(50)27-13-11-15-40-46(27)37(54)29(22(6)7)44-32(49)25(17-20(2)3)42-35(31)52/h19-31,40-41H,10-18H2,1-9H3,(H,39,48)(H,42,52)(H,43,50)(H,44,49)(H,45,51) |
InChI Key |
QCUFYOBGGZSFHY-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O |
Synonyms |
depsidomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















